molecular formula C12H11Cl2N3O B5534751 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide CAS No. 1001500-12-4

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide

Cat. No. B5534751
CAS RN: 1001500-12-4
M. Wt: 284.14 g/mol
InChI Key: ZTLJBBBTWQQBHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various substituted phenyl groups with chloroacetamides. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide involved reacting pyrazole with substitutions at 1 and 3 positions with substituted chloroacetamides (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structures of synthesized pyrazole compounds are generally confirmed through various spectroscopic techniques such as 1H NMR, IR, and Mass spectra. For instance, the structure of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine was characterized using these methods (Panchal & Patel, 2011).

Chemical Reactions and Properties

Pyrazole derivatives exhibit various chemical reactions depending on their substituents. For example, the reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride led to the synthesis of specific pyrazole acetamides, highlighting the reactivity of these compounds (Mu et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives can vary significantly. For example, single-crystal X-ray diffraction studies of certain pyrazole derivatives revealed specific crystallization patterns, indicating their solid-state properties and molecular conformations (Naveen et al., 2018).

Chemical Properties Analysis

Pyrazole derivatives demonstrate a range of chemical properties, often studied using various analytical techniques. For example, the acidity constants of certain acetamide derivatives were determined through UV spectroscopic studies, revealing insights into their chemical behavior (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c13-6-11(18)15-12-10(14)8-17(16-12)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLJBBBTWQQBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174615
Record name 2-Chloro-N-[4-chloro-1-(phenylmethyl)-1H-pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide

CAS RN

1001500-12-4
Record name 2-Chloro-N-[4-chloro-1-(phenylmethyl)-1H-pyrazol-3-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-chloro-1-(phenylmethyl)-1H-pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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